Flavor Enhancement Potency: Disodium 5′-Inosinate vs. Disodium 5′-Guanylate (GMP)
Disodium 5′-inosinate (IMP) exhibits lower intrinsic flavor enhancement potency compared to disodium 5′-guanylate (GMP). Specifically, GMP is 3.8 times as active as IMP on a weight basis, although the qualitative taste effects are virtually identical [1]. This quantitative difference is critical for formulation and cost optimization in food manufacturing.
| Evidence Dimension | Relative Flavor Enhancement Activity |
|---|---|
| Target Compound Data | Activity = 1.0 (baseline) |
| Comparator Or Baseline | Disodium 5′-Guanylate (GMP) activity = 3.8 |
| Quantified Difference | GMP is 3.8× more active than IMP |
| Conditions | Qualitative taste effects are identical; context is flavor enhancement in food applications. |
Why This Matters
This direct comparison informs the selection between IMP and GMP based on desired flavor intensity and cost-per-unit-activity, which are key procurement parameters.
- [1] Kuninaka, A. (1966). Recent Studies of 5′-Nucleotides as New Flavor Enhancers. In Flavor Chemistry, Advances in Chemistry, Vol. 56, Chapter 15, pp 261-274. DOI: 10.1021/ba-1966-0056.ch015. View Source
